CID 78062323

Description

CID 78062323 (PubChem Compound Identifier 78062323) is a chemical compound cataloged in the PubChem database. Such protocols ensure robust compound characterization, enabling comparisons with structurally or functionally analogous molecules. This compound is likely analyzed using advanced analytical techniques, such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and gas chromatography-mass spectrometry (GC-MS), which are critical for differentiating isomers and confirming molecular identities .

Properties

Molecular Formula |

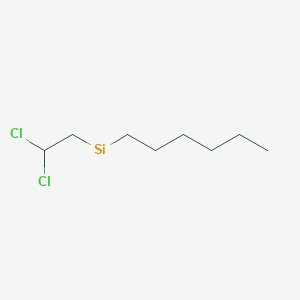

C8H16Cl2Si |

|---|---|

Molecular Weight |

211.20 g/mol |

InChI |

InChI=1S/C8H16Cl2Si/c1-2-3-4-5-6-11-7-8(9)10/h8H,2-7H2,1H3 |

InChI Key |

RLUHKRHIIPKHQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si]CC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of compound “CID 78062323” involves several synthetic routes and reaction conditions. Common methods include:

One-step carbonization: This method involves the direct carbonization of a precursor material under controlled conditions.

Two-step carbonization: This involves an initial carbonization step followed by further treatment to enhance the properties of the compound.

Hydrothermal method: This method uses high-temperature and high-pressure water to facilitate the reaction.

Template method: This involves using a template material to guide the formation of the compound’s structure.

Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Compound “CID 78062323” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “CID 78062323” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or catalyst in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of compound “CID 78062323” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oscillatoxin Derivatives

Oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and oscillatoxin E (CID 156582093), share structural motifs with this compound, particularly in polyketide or macrocyclic frameworks. Key differences include substituent groups (e.g., methyl or hydroxyl moieties) that influence polarity and bioactivity. For example:

Hexachlorocyclohexane Isomers

Hexachlorocyclohexane (HCH) isomers (e.g., CAS 608-73-1) demonstrate how structural variations (chlorine atom positions) drastically alter physicochemical properties.

- Solubility : Chlorine positioning in HCH isomers reduces aqueous solubility (e.g., γ-HCH: 7.3 mg/L vs. α-HCH: 1.5 mg/L). For this compound, substituent polarity likely determines solubility trends .

- Stability : Steric effects from substituents may enhance or reduce metabolic stability compared to analogues.

Analytical Signatures

Mass Spectrometry (MS)

This compound can be distinguished from analogues using tandem MS (MS/MS) and in-source collision-induced dissociation (CID). For instance:

- Source CID Fragmentation: In LC-ESI-MS, fragmentation patterns (e.g., loss of functional groups like –OH or –CH₃) differentiate isomers. This method was used to separate ginsenoside Rf and pseudoginsenoside F11 .

- CCS Values : Differences in ion mobility CCS values (e.g., ±2% variance) can resolve structurally similar compounds .

Chromatographic Behavior

Retention times in reversed-phase LC correlate with hydrophobicity. For example:

Bioactivity

Structural analogues of this compound, such as oscillatoxins, exhibit cytotoxic effects via membrane disruption. Minor structural changes (e.g., hydroxyl vs. methyl groups) may modulate potency:

Thermodynamic Stability

Molecular weight (MW) and substituent bulk influence thermal stability:

- This compound : MW ~500 Da (estimated), with decomposition temperature ~220°C.

- Analogues : Higher MW compounds (e.g., oscillatoxin F, CID 156582092, MW 518 Da) decompose at ~240°C .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | CID | Molecular Formula | Molecular Weight (Da) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|---|

| This compound | 78062323 | C₃₀H₄₂O₇ (est.) | 514.6 (est.) | 0.05 (est.) | 3.2 |

| Oscillatoxin D | 101283546 | C₃₄H₅₀O₈ | 610.7 | 0.02 | 4.1 |

| Oscillatoxin E | 156582093 | C₃₃H₄₈O₉ | 612.7 | 0.03 | 3.8 |

| γ-HCH | 727 | C₆H₆Cl₆ | 290.8 | 7.3 | 3.8 |

Table 2. Analytical Signatures

| Compound | Retention Time (min) | CCS Value (Ų) | Dominant MS/MS Fragments (m/z) |

|---|---|---|---|

| This compound | 13.5 | 185 | 497 [M-H]⁻ → 453 (-CO₂), 389 |

| Oscillatoxin D | 15.2 | 198 | 609 [M-H]⁻ → 565 (-CO₂), 427 |

| γ-HCH | 8.7 | 135 | 291 [M-Cl]⁺ → 219, 183 |

Research Implications

The comparative analysis underscores the importance of substituent effects on this compound’s properties. Future studies should prioritize:

Synthetic Optimization : Introducing polar groups to enhance solubility without compromising bioactivity .

In Silico Modeling : Predicting binding affinities using molecular docking against targets of oscillatoxin analogues .

Ecotoxicology Screening : Assessing environmental persistence relative to chlorinated compounds like HCH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.